![molecular formula C12H16BrN3O2S B14165023 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea CAS No. 316362-20-6](/img/structure/B14165023.png)
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is an organic compound that features a brominated aromatic ring, an ethoxy group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea typically involves multiple steps. One common approach is the acylation of 3-bromo-4-ethoxyaniline with an appropriate acyl chloride to form an intermediate amide. This intermediate is then reacted with methyl isothiocyanate to yield the final thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The brominated aromatic ring can be reduced to form the corresponding ethoxyphenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The brominated aromatic ring and thiourea moiety may play key roles in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Bromo-4-ethoxyphenyl)acetamide: This compound shares the brominated aromatic ring and ethoxy group but lacks the thiourea moiety.
Thiophene Derivatives: These compounds contain a thiophene ring instead of a thiourea moiety and exhibit different chemical and biological properties.
Uniqueness
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is unique due to the combination of its brominated aromatic ring, ethoxy group, and thiourea moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
316362-20-6 |
|---|---|
Formule moléculaire |
C12H16BrN3O2S |
Poids moléculaire |
346.25 g/mol |
Nom IUPAC |
1-[[2-(3-bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea |
InChI |
InChI=1S/C12H16BrN3O2S/c1-3-18-10-5-4-8(6-9(10)13)7-11(17)15-16-12(19)14-2/h4-6H,3,7H2,1-2H3,(H,15,17)(H2,14,16,19) |
Clé InChI |
CKKOPZCHWBZUSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC)Br |
Solubilité |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
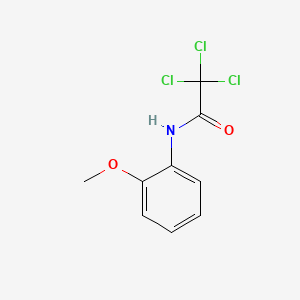
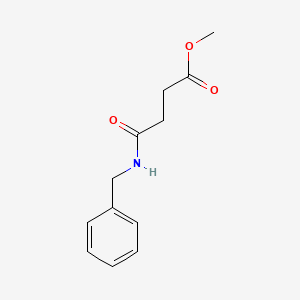
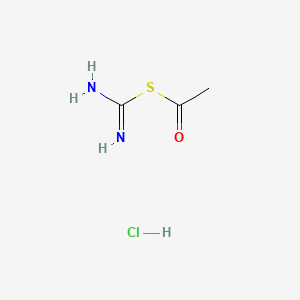
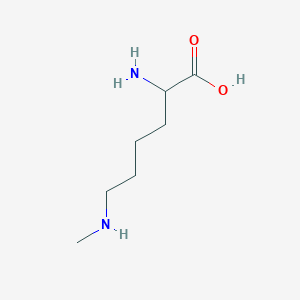
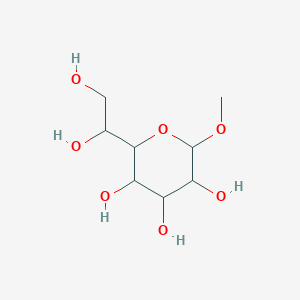
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
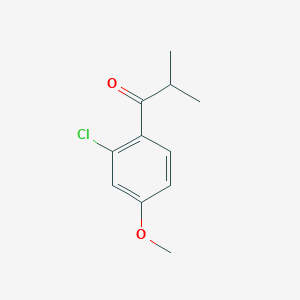
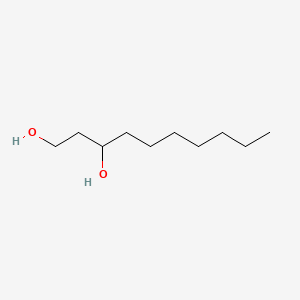
![N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B14165001.png)
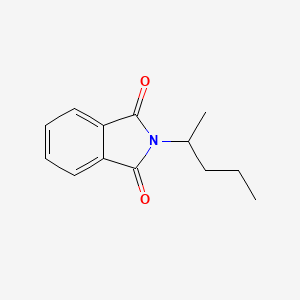


![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
